molecular formula C₂₃H₂₂O₇ B1663815 Toxicarolisoflavone CAS No. 3044-60-8

Toxicarolisoflavone

Cat. No. B1663815
CAS RN: 3044-60-8
M. Wt: 410.4 g/mol
InChI Key: WNIRAQXHOVJVDB-UHFFFAOYSA-N
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Description

Toxicarolisoflavone is an isoflavone extracted from Derris trifoliata Lour . It is a natural product that belongs to the group of isoflavonoids . It is found in the plants Derris, Polyphylla, and Ovalifolia .


Molecular Structure Analysis

Toxicarolisoflavone contains a total of 55 bonds; 33 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 1 aromatic hydroxyl, and 5 ethers (aromatic) .


Physical And Chemical Properties Analysis

Toxicarolisoflavone is a powder with a molecular weight of 410.4 g/mol . Its chemical formula is C23H22O7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Understanding the Limitations of Animal Studies

Toxicarolisoflavone, like many other compounds, is often tested in animal models before clinical trials in humans. However, research by Norman (2019) highlights the limitations of animal studies in predicting human toxicity. This study emphasizes the need for alternative methods and models in pharmaceutical development, which could be relevant for the research of Toxicarolisoflavone (Norman, 2019).

PET Imaging in Drug Research

The application of Positron Emission Tomography (PET) in drug research, as discussed by Fowler et al. (1999), can be pivotal for understanding the pharmacokinetics and pharmacodynamics of compounds like Toxicarolisoflavone. PET imaging offers a non-invasive method to study drug action and metabolism in both animals and humans (Fowler et al., 1999).

Phytoconstituents and Pharmacological Reports

Dhawan et al. (2004) review the phyto-constituents and pharmacological reports of the genus Passiflora, which includes compounds similar to Toxicarolisoflavone. Their research sheds light on the potential CNS depressant properties and other therapeutic applications, offering insights into how Toxicarolisoflavone might be studied and applied (Dhawan et al., 2004).

Toxicogenomics and Clinical Toxicology

The study by Ferrer-Dufol and Menao-Guillén (2009) explores the connection between basic research in toxicogenomics and clinical toxicology. This research can provide a framework for understanding how Toxicarolisoflavone affects gene and protein expression related to toxicokinetic and toxicodynamic processes (Ferrer-Dufol & Menao-Guillén, 2009).

Antifungal Mechanisms

Hwang et al. (2012) investigated the antifungal mechanism of amentoflavone, a compound similar to Toxicarolisoflavone. Their findings on mitochondrial dysfunction and apoptosis in fungal cells could provide valuable insights into the potential antifungal applications of Toxicarolisoflavone (Hwang et al., 2012).

Riboflavin in Blood Products

Studies on riboflavin, like the one by Goodrich (2000), explore its use in pathogen inactivation in blood products. This research could inform potential applications of Toxicarolisoflavone in similar medical contexts, considering its structural and functional similarities (Goodrich, 2000).

properties

IUPAC Name

5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIRAQXHOVJVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toxicarolisoflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Yenesew - 1997 - erepository.uonbi.ac.ke
The family Leguminosae, with some 18,000 species and 650 genera, is the second largest family of dicotyledons. It is divided into three subfamilies; namely Mimosoideae, …
Number of citations: 4 erepository.uonbi.ac.ke
D Shi, M Xu, M Ren, E Pan, C Luo, W Zhang… - Journal of Immunology …, 2017 - hindawi.com
Objective. This study aimed to explore the immunoregulatory effect of flavonoids of blueberry (Vaccinium corymbosum L.) leaves (FBL). Methods. The flavonoids of blueberry leaves …
Number of citations: 24 www.hindawi.com
T Iwadare, Y Yasunari, S Tono-Oka… - The Journal of Organic …, 1963 - ACS Publications
The Hoesch Reaction of Dihydro-/3-tubanol with Benzyl Cyanide.—Into a solution of dihydro-(3-tubanol (I)(0.8 g.) and benzyl cyanide (II)(0.8 g.) in a mixture of anhydrous ether (28 ml.) …
Number of citations: 1 pubs.acs.org
DW Tsegaye - 2015 - erepository.uonbi.ac.ke
Despite the availability of well established cancer therapies, death from cancer is common and is predicted to rise. There is evidence that natural products play a significant role in …
Number of citations: 1 erepository.uonbi.ac.ke
RWL Kimber, JC Parham - The Journal of Organic Chemistry, 1963 - ACS Publications
The low yield of 11-methylbenzo [a Jquinolizinium perchlorate (12%) is apparently due to steric inhibition and is comparable to that of the 7, 11-dimethyl analog (9%) reported previously…
Number of citations: 0 pubs.acs.org
ESR Hanna, B Pharm - 2011 - core.ac.uk
Medicinal plants are the main source of drugs currently used for treating human and animal diseases. The biological actions of medicinal plants have been recognized by the Egyptians, …
Number of citations: 1 core.ac.uk

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